1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid
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Overview
Description
1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring fused with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the piperidine ring can be synthesized through hydrogenation, cyclization, or cycloaddition reactions . The pyrimidine ring can be introduced through condensation reactions involving urea or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts such as rhodium or cobalt complexes can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted piperidines and pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Isonipecotic acid: A piperidine derivative with similar structural features.
1-Methylpiperidine-4-carboxylic acid: Another piperidine derivative with comparable properties.
Uniqueness
1-(4-(Methoxymethyl)-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid is unique due to its dual ring structure, which imparts distinct chemical and biological properties. Its methoxymethyl and pyrimidine functionalities differentiate it from other piperidine derivatives, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H19N3O4 |
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Molecular Weight |
281.31 g/mol |
IUPAC Name |
1-[4-(methoxymethyl)-1-methyl-6-oxopyrimidin-2-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H19N3O4/c1-15-11(17)7-10(8-20-2)14-13(15)16-5-3-9(4-6-16)12(18)19/h7,9H,3-6,8H2,1-2H3,(H,18,19) |
InChI Key |
GXVQQYKMTDXNNU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(N=C1N2CCC(CC2)C(=O)O)COC |
Origin of Product |
United States |
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